Cyclohexyl vs. Phenyl Spacer: LogP and Aqueous Solubility Differentiation
The target compound incorporates a cyclohexyl group between the tetrazole and the carbonyl‑piperazine junction, whereas the closest commercially cataloged comparator [4‑(diphenylmethyl)piperazin‑1‑yl][4‑(1H‑tetrazol‑1‑yl)phenyl]methanone (ChemDiv D633‑0160) uses a phenyl spacer . The cyclohexyl substitution is predicted to increase logP by approximately 1.0–1.5 log units and reduce aqueous solubility relative to the phenyl analog, which exhibits logP = 3.62, logD = 3.62, and logSw = -3.62 . Direct experimental logP/logD data for the target compound are not publicly available; procurement must therefore be guided by the known physicochemical divergence of cyclohexyl vs. aryl linkers in piperazine‑tetrazole series [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted increase vs. phenyl comparator |
| Comparator Or Baseline | [4-(diphenylmethyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone: logP = 3.62 (ChemDiv computed value) |
| Quantified Difference | Estimated +1.0 to +1.5 logP units (cyclohexyl vs. phenyl contribution) |
| Conditions | In silico prediction based on fragment-based logP contributions (CLOGP method) |
Why This Matters
Higher logP impacts membrane permeability and off‑target binding; users selecting this compound for cell‑based assays must anticipate altered distribution and solubility compared to phenyl‑containing analogs.
- [1] Wang C, Li Y, Liu Z, et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. J Enzyme Inhib Med Chem. 2021;36(1):549-560. doi:10.1080/14756366.2020.1759582 View Source
